![molecular formula C10H11N3O3 B1458909 Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1443978-76-4](/img/structure/B1458909.png)
Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS# 1443978-76-4) is a research chemical . It has a molecular weight of 221.21 and a molecular formula of C10H11N3O3 . The IUPAC name for this compound is ethyl 6-methyl-4-oxo-5H-pyrazolo [1,5-a]pyrazine-2-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate involves palladium-catalyzed carbonylation of 4-chloropyrazolo [1,5-a]-pyrazines at elevated pressure . This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4-5H,3H2,1-2H3, (H,11,14) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.22 and a molecular formula of C10H11N3O3 .
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the construction of pyrazolo[1,5-a]pyrazine derivatives. These derivatives are crucial for synthesizing various biologically active molecules .
Pharmaceutical Research
In pharmaceutical research, Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is explored for its potential to create new therapeutic agents. Its structure is a key scaffold in the development of drugs with potential antiviral, anticancer, or anti-inflammatory properties .
Material Science
The compound’s unique chemical structure makes it valuable in material science for the development of novel organic materials, which could have applications in electronics or as part of advanced composite materials .
Biochemical Studies
Researchers utilize this compound in biochemical studies to understand cellular processes. It can act as a selective inhibitor or activator of certain biochemical pathways, helping to elucidate the role of those pathways in health and disease .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate are investigated for their use as potential pesticides or herbicides, offering a more targeted approach to crop protection .
Analytical Chemistry
Due to its distinct chemical properties, this compound is used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .
Bioluminescence Research
The pyrazine structure is similar to that of coelenterazine, a substrate used in marine bioluminescence. Studying this compound could lead to advancements in understanding and harnessing bioluminescent properties for various applications .
Chemical Education
Lastly, Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate can be used in chemical education as a model compound to teach advanced organic chemistry concepts and synthetic techniques .
properties
IUPAC Name |
ethyl 6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4-5H,3H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGDVPAFVGBTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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